1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea
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Overview
Description
1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a pyridine ring, and a urea moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are coupled using a suitable linker, such as a methylene bridge, through a nucleophilic substitution reaction.
Formation of the Urea Moiety: The final step involves the reaction of the coupled intermediate with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-((6-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea: Lacks the methyl group on the pyrazole ring.
1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-3-ylmethyl)urea: Has a different substitution pattern on the pyridine ring.
Uniqueness
1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings, which confer distinct chemical and biological properties.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-23-12-14(10-22-23)16-6-5-13(8-19-16)9-20-17(24)21-11-15-4-2-3-7-18-15/h2-8,10,12H,9,11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTIIHNJQLAFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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